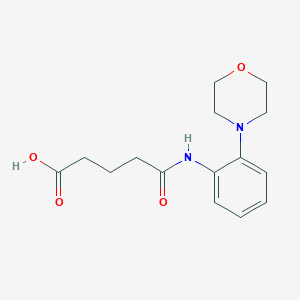

4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid

Description

Historical Context and Discovery Timeline

The development of this compound can be traced to broader research efforts in the synthesis of benzoic acids and polybenzamides containing tertiary alkylamino functionality, as documented in research published in Tetrahedron during 2012. This work, conducted by Khan Gul Shahzada, Benjamin D. Dickson, and David Barker, represented a significant advancement in the systematic exploration of morpholine-containing aromatic compounds. The research methodology developed during this period established foundational approaches for synthesizing complex morpholine derivatives that would later influence the preparation of related compounds including this compound.

The compound has been referenced in various patent applications and chemical databases, indicating its recognition as a potentially valuable chemical entity for pharmaceutical research and development. Patent documentation from organizations including AstraZeneca AB and AstraZeneca UK Limited has mentioned related morpholine derivatives, suggesting ongoing commercial interest in this class of compounds. The systematic cataloging of this compound in major chemical databases such as PubChem, with the assigned identifier CID 735837, reflects its establishment as a recognized chemical entity within the scientific community.

Contemporary research efforts have focused on developing improved synthetic methodologies for preparing this compound and related analogs. The compound's appearance in multiple chemical supplier catalogs and research databases indicates its availability for research purposes and its recognition as a useful intermediate or target molecule for various applications. The assignment of multiple database identifiers, including DSSTox Substance ID DTXSID00352854 and Wikidata identifier Q82130248, demonstrates the compound's integration into major chemical information systems.

Significance in Organic and Medicinal Chemistry Research

The structural complexity of this compound makes it particularly valuable for investigating structure-activity relationships in medicinal chemistry research. The compound's design incorporates several pharmacologically relevant features, including the morpholine ring system, which is commonly found in approved pharmaceutical agents due to its favorable physicochemical properties. The presence of both aromatic and aliphatic components within the molecular framework provides researchers with opportunities to explore diverse chemical modifications and evaluate their effects on biological activity.

Research applications of this compound extend beyond its potential direct therapeutic uses to include its role as a synthetic intermediate for preparing more complex molecular structures. The carboxylic acid functionality provides a convenient handle for further chemical elaboration through standard coupling reactions, enabling the preparation of amides, esters, and other derivatives. The morpholine ring system can serve as a site for additional substitutions or modifications, allowing researchers to systematically explore the effects of structural changes on molecular properties.

The compound's utility in chemical synthesis has been demonstrated through its incorporation into various synthetic pathways aimed at developing novel pharmaceutical agents and research tools. Its appearance in patent literature suggests potential applications in the development of therapeutic agents targeting specific biological pathways or molecular targets. The availability of this compound through multiple chemical suppliers indicates its established role as a research reagent and intermediate for various synthetic applications.

The scientific importance of this compound is further evidenced by its continued presence in current research literature and its availability through established chemical supply networks. Its structural features make it a valuable model compound for studying the effects of morpholine substitution on aromatic systems and for exploring new synthetic methodologies in heterocyclic chemistry. The compound's integration into major chemical databases and its assignment of multiple international identifiers reflect its recognition as an important chemical entity within the broader scientific community.

Properties

IUPAC Name |

5-(2-morpholin-4-ylanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-14(6-3-7-15(19)20)16-12-4-1-2-5-13(12)17-8-10-21-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAALBFFRBSBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352854 | |

| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-59-4 | |

| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Morpholinyl-Phenylamine Intermediate

The morpholine ring is introduced onto the phenyl ring via nucleophilic substitution of a suitable leaving group (e.g., halogen) on the phenyl ring by morpholine.

Alternatively, direct amination of a nitro-substituted phenyl precursor followed by reduction can be employed.

Reaction conditions typically involve polar aprotic solvents (e.g., acetonitrile, DMF) and moderate heating (50–100 °C).

Activation of Butyric Acid

4-Butyric acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

Alternatively, carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) are used to activate the carboxyl group in situ.

Amide Bond Formation

The morpholinyl-phenylamine is reacted with the activated butyric acid derivative under controlled temperature (0–25 °C to room temperature) to form the amide bond.

The reaction is typically carried out in solvents such as dichloromethane, DMF, or acetonitrile.

Base additives like triethylamine or DIPEA (N,N-diisopropylethylamine) are used to neutralize the acid generated during coupling.

Purification

The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate, methanol) or by chromatographic methods.

Final drying under vacuum yields the pure 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid as a solid.

Representative Synthetic Procedure (Based on Patent and Literature Data)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Morpholine, 2-chloronitrobenzene, solvent (DMF), 80 °C, 12 h | Nucleophilic aromatic substitution to form 2-morpholinyl-nitrobenzene |

| 2 | Catalytic hydrogenation (Pd/C, H2, ethanol), room temp, 6 h | Reduction of nitro group to 2-morpholinylaniline |

| 3 | 4-Butyric acid, EDCI, HOBt, triethylamine, dichloromethane, 0–25 °C, 4 h | Coupling of 2-morpholinylaniline with activated 4-butyric acid to form amide |

| 4 | Recrystallization from ethyl acetate/methanol | Purification of final product |

Research Findings and Optimization Notes

Catalyst and reagent choice : Use of carbodiimide coupling agents (EDCI/HOBt) is preferred over acid chlorides to avoid harsh conditions and side reactions.

Temperature control : Maintaining low to ambient temperatures during coupling minimizes side reactions and improves yield.

Solvent selection : Polar aprotic solvents facilitate nucleophilic substitution and coupling reactions.

Purification : Crystallization at controlled pH and temperature enhances product purity and yield.

Yield and purity : Reported yields range from 70% to 95% with purity >98% after purification.

Comparative Table of Preparation Methods

| Method Aspect | Acid Chloride Route | Carbodiimide Coupling Route |

|---|---|---|

| Activation of acid | Conversion to acid chloride (SOCl2) | In situ activation with EDCI/HOBt |

| Reaction conditions | Anhydrous, often reflux | Mild, room temperature |

| Side reactions | Possible hydrolysis, overreaction | Minimal side reactions |

| Safety | Use of corrosive reagents | Safer, less corrosive |

| Yield | Moderate to high | High |

| Purification | Requires careful workup | Easier purification |

Related Synthetic Insights from Analogous Compounds

The preparation of related compounds such as 4-(4-Morpholin-4-ylphenyl)amino-4-oxobutanoic acid follows similar synthetic logic, emphasizing the importance of amide bond formation via coupling reagents and the morpholine ring introduction for enhanced solubility and biological activity.

Oxidation methods for related butyric acid derivatives (e.g., 4-phenylbutyric acid) involve selective oxidation of primary alcohols using TEMPO/sodium chlorite systems, which may be adapted for precursor synthesis.

Scientific Research Applications

4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenylcarbamoyl group can engage in hydrogen bonding and hydrophobic interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of carbamoyl-substituted butyric acid derivatives , which vary in their aromatic and amine substituents. Key structural analogs include:

Key Structural Insights :

- Morpholine vs. Piperidine/Pyrrolidine : The morpholine ring introduces polarity and hydrogen-bonding capacity compared to the purely hydrophobic piperidine or pyrrolidine rings. This may enhance solubility and target-binding specificity .

- Aromatic Substituents: The 2-morpholin-4-yl-phenyl group in the target compound contrasts with the 4-aminophenyl group in CAS 15118-60-2, which is associated with enzyme inhibition .

Pharmacological and Biochemical Comparison

Physicochemical Properties

- Solubility : The morpholine derivative’s polarity likely improves aqueous solubility compared to piperidine/pyrrolidine analogs.

- indole (hydrophobic) .

Biological Activity

4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid, also known by its CAS number 436088-59-4, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

The molecular formula of this compound is C13H18N2O3, and it features a morpholine ring which contributes to its pharmacological properties. The compound can be synthesized through various chemical routes, typically involving the reaction of morpholine derivatives with butyric acid under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against a range of cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, possibly through the inhibition of pro-inflammatory cytokines.

The precise mechanism of action for this compound involves several pathways:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression.

- Modulation of Signaling Pathways : The compound has been shown to affect signaling pathways related to cell survival and apoptosis.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neurons | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.

- Neuroprotective Study : In an animal model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

- Inflammation Model : In a murine model of acute inflammation, administration of this compound significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Q. Optimization Strategies :

- Catalysts : Transition metal catalysts (e.g., Pd for aryl couplings) can improve regioselectivity.

- Temperature : Lower temperatures (0–10°C) reduce byproduct formation during amide coupling.

- Yield Monitoring : Track reaction progress via TLC or LC-MS to identify incomplete conversions early .

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Spectroscopic Analysis :

Q. Crystallographic Validation :

- X-ray Diffraction : Use SHELXL for refinement to resolve bond lengths and angles. The morpholine ring’s chair conformation can be confirmed via Cremer-Pople puckering parameters (e.g., θ = 0° for planar rings) .

How can contradictions in biological activity data across assays be resolved?

Advanced Research Question

Contradictions often arise from assay-specific variables:

- Assay Conditions : Compare IC₅₀ values under varying pH, temperature, or buffer systems. For example, solubility differences in DMSO vs. aqueous buffers may skew results .

- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V) to confirm mechanism .

- Dose-Response Reproducibility : Perform triplicate experiments with internal controls (e.g., staurosporine for apoptosis).

What computational strategies model the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to predict binding to HDACs or kinases. Focus on hydrogen bonds between the morpholine oxygen and catalytic residues (e.g., Zn²⁺ in HDACs) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å indicates stable binding) .

- QSAR : Develop models using descriptors like logP and topological polar surface area to predict bioactivity of derivatives .

How does the morpholine ring’s conformation impact bioactivity, and how can it be analyzed?

Advanced Research Question

The morpholine ring’s puckering (e.g., chair vs. boat) affects steric interactions with targets:

- Cremer-Pople Analysis : Calculate puckering amplitude (q) and phase angle (φ) from X-ray data. For chair conformations, q ≈ 0.6 Å and φ ≈ 0° .

- Bioactivity Correlation : Compare IC₅₀ of conformationally restricted analogs (e.g., locked chair vs. twist-boat derivatives) to isolate steric effects .

What solubility and stability considerations are critical for this compound in various solvents?

Basic Research Question

- Solubility : Test in DMSO (high solubility for stock solutions) vs. PBS (limited solubility, requiring sonication or co-solvents like cyclodextrins) .

- Stability :

- pH Sensitivity : Monitor degradation via HPLC in buffers (pH 2–9). Acidic conditions may hydrolyze the carbamoyl group.

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

- Systematic Substitution : Modify the phenyl ring (e.g., electron-withdrawing groups like -F or -NO₂) or morpholine nitrogen (e.g., alkylation) to probe electronic effects .

- In Vitro Screening : Test derivatives against target panels (e.g., kinase inhibitors, epigenetic enzymes) using fluorescence polarization assays.

- Data Integration : Use PCA to cluster bioactivity profiles and identify key substituents driving potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.